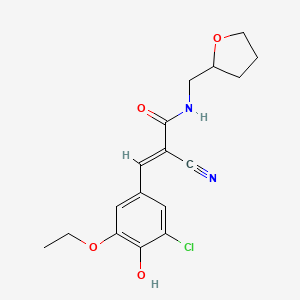

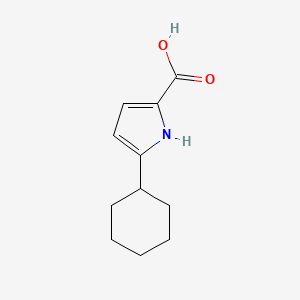

5-Cyclohexyl-1H-pyrrole-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Cyclohexyl-1H-pyrrole-2-carboxylic acid is a chemical compound with the CAS Number: 1555763-56-8 . It has a molecular weight of 193.25 and its linear formula is C11H15NO2 . It is a solid substance and is stored in an inert atmosphere at 2-8°C .

Physical And Chemical Properties Analysis

5-Cyclohexyl-1H-pyrrole-2-carboxylic acid is a solid substance . It is stored in an inert atmosphere at 2-8°C . The compound has a molecular weight of 193.25 and its linear formula is C11H15NO2 .Applications De Recherche Scientifique

Synthesis of Cholecystokinin Antagonists

5-Cyclohexyl-1H-pyrrole-2-carboxylic acid can be employed in the synthesis of cholecystokinin antagonists . Cholecystokinin is a hormone that aids in the digestion of fats and proteins. Antagonists of this hormone can be used in the treatment of various gastrointestinal disorders.

Creation of Azepinediones

Azepinediones can be synthesized using 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid . These compounds have potential applications in medicinal chemistry due to their biological activities.

Thermal Stability and Aroma Release

Pyrrole ester derivatives, which can be synthesized from 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid, have been found to possess thermal stability and release characteristic aroma . This makes them potentially useful in the food and fragrance industries.

Bio-renewable Feedstock Conversion

Research has shown that pyrrole-2-carboxylic acid, a related compound, can be synthesized from cellulose- and chitin-based feedstocks . This process is part of the shift towards sustainable feedstocks for platform chemicals.

Proline Dehydrogenation

Pyrrole-2-carboxylic acid, which shares a similar structure with 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid, arises in nature by dehydrogenation of the amino acid proline . This process is important in the biosynthesis of certain natural products.

Safety and Hazards

The safety information available indicates that 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid has the following hazard statements: H302-H315-H319-H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261-P305+P351+P338, which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Mécanisme D'action

Pharmacokinetics

The pharmacokinetic properties of 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid are as follows :

- High. This suggests that the compound is well-absorbed in the gastrointestinal tract. Yes. This indicates that the compound can cross the blood-brain barrier. No. This means that the compound is not a substrate for P-glycoprotein, a protein that pumps foreign substances out of cells. The compound is not an inhibitor for most of the cytochrome P450 enzymes, including CYP2C19, CYP2C9, CYP2D6, and CYP3A4, but it is an inhibitor for CYP1A2. -5.51 cm/s. This suggests that the compound has low skin permeability.

Propriétés

IUPAC Name |

5-cyclohexyl-1H-pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c13-11(14)10-7-6-9(12-10)8-4-2-1-3-5-8/h6-8,12H,1-5H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXJRKTLJUWDXIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Cyclohexyl-1H-pyrrole-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5R,6R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/no-structure.png)

![(1E)-N'-hydroxy-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide](/img/structure/B2485616.png)

![1-[1-(Benzotriazol-1-yl)propyl]benzotriazole](/img/structure/B2485617.png)

![2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine](/img/structure/B2485618.png)

![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2485619.png)

![N'-(4-ethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide](/img/structure/B2485626.png)

![(2R)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-ol](/img/structure/B2485628.png)